molecular formula C8H8ClFO B3339742 (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-ol CAS No. 1212343-53-7

(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-ol

Cat. No.: B3339742
CAS No.: 1212343-53-7
M. Wt: 174.6 g/mol
InChI Key: UVTJHIWKGYOZFO-RXMQYKEDSA-N
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Description

Significance of Chiral Alcohols in Modern Asymmetric Synthesis

The importance of chiral alcohols in asymmetric synthesis stems from their dual role as both valuable synthetic intermediates and integral components of many biologically active molecules. encyclopedia.pubnih.gov Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and metabolic properties. arborpharmchem.com One enantiomer might provide a desired therapeutic effect, while the other could be inactive or even harmful. This recognition by regulatory bodies has propelled the demand for enantiomerically pure drugs, making the stereoselective synthesis of their chiral intermediates a cornerstone of the pharmaceutical industry. nih.govnbinno.com

Chiral alcohols are key precursors for a vast array of chemical transformations. The hydroxyl group can be readily converted into other functional groups, such as esters, ethers, halides, and amines, allowing for the construction of more complex molecular architectures. Furthermore, the stereocenter of the alcohol can direct the stereochemical outcome of subsequent reactions, a crucial strategy in the total synthesis of natural products and complex pharmaceuticals. researchgate.net Optically active secondary alcohols, in particular, are critical building blocks for creating compounds with specific biological activities. rsc.org The synthesis of these alcohols in high enantiomeric purity is a primary objective, often achieved through the asymmetric reduction of the corresponding prochiral ketones. rsc.orgnih.gov

Overview of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-ol as a Versatile Chiral Intermediate

This compound is a chiral secondary alcohol that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring a phenyl ring substituted with both a chlorine and a fluorine atom, provides unique reactivity and makes it a useful building block for various target molecules, particularly in the pharmaceutical sector. rsc.orgnih.gov The presence of halogen substituents can enhance the reactivity and selectivity of the compound in subsequent chemical reactions. rsc.org

The synthesis of this specific chiral alcohol is typically achieved through the asymmetric reduction of its corresponding prochiral ketone, 2'-chloro-4'-fluoroacetophenone (B1630997). nih.gov This transformation is a key step, as it establishes the stereogenic center with the desired (R)-configuration. The high enantiomeric purity of the resulting alcohol is critical for its use as a chiral building block, ensuring the stereochemical integrity of the final product. nbinno.com Enantiopure 2-halo-1-arylethanols are recognized as essential precursors for the synthesis of various pharmaceuticals and fine chemicals. nih.gov

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound2'-Chloro-4'-fluoroacetophenone (precursor)
CAS Number 1445576-92-3700-35-6
Molecular Formula C₈H₈ClFOC₈H₆ClFO
Molecular Weight 174.60 g/mol 172.58 g/mol
Appearance SolidColorless to light yellow clear liquid
Boiling Point Not specified110 °C/19 mmHg
Density Not specified1.3 g/cm³

Data sourced from various chemical suppliers and databases.

Historical Development of Stereoselective Synthesis Methodologies Relevant to the Compound

The ability to synthesize specific enantiomers of chiral alcohols like this compound is the culmination of decades of research in asymmetric catalysis. The challenge lies in converting an achiral starting material, such as a prochiral ketone, into a chiral product where one enantiomer is formed in significant excess over the other.

Early methods for obtaining enantiomerically pure compounds relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. The advent of asymmetric synthesis provided a more elegant and atom-economical solution. pharmacompass.com A major breakthrough in this area was the development of catalytic asymmetric reduction of ketones. researchgate.net

Two principal strategies have emerged and matured over time:

Biocatalysis: This approach utilizes enzymes, such as ketoreductases or alcohol dehydrogenases, to catalyze the reduction of ketones with high stereoselectivity. encyclopedia.pubmdpi.com Enzymes operate under mild conditions and often exhibit exceptional enantioselectivity. nih.gov Research has demonstrated the successful asymmetric reduction of 2-chloro-4′-fluoroacetophenone using a secondary alcohol dehydrogenase (TeSADH) from Thermoanaerobacter pseudethanolicus, yielding the corresponding chiral alcohol with high enantiopurity. nih.gov This biocatalytic route represents a green and efficient method for producing such intermediates. nih.gov

Chemocatalysis: The development of chiral metal complexes as catalysts revolutionized asymmetric synthesis. In the mid-1990s, Ryōji Noyori and his colleagues developed highly efficient ruthenium-based catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. researchgate.netwikipedia.org These systems, which utilize chiral diphosphine and diamine ligands, provide access to a wide range of chiral alcohols in high yield and with excellent enantioselectivity. researchgate.net This work, for which Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, established a powerful and widely applicable tool for the synthesis of chiral alcohols. wikipedia.org Other organocatalytic methods, for instance using oxazaborolidine-based catalysts (CBS reduction), have also been developed for the asymmetric reduction of prochiral ketones. researchgate.net

These complementary approaches, leveraging both biological systems and synthetic catalysts, have provided chemists with a robust toolkit for the efficient and selective synthesis of chiral intermediates like this compound, thereby enabling the development of modern, enantiomerically pure pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(2-chloro-4-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTJHIWKGYOZFO-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1r 1 2 Chloro 4 Fluorophenyl Ethan 1 Ol

Chemical Asymmetric Synthesis Approaches

Chemical asymmetric synthesis provides a powerful toolkit for the preparation of chiral molecules like (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-ol. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Stereoselective Reduction of 1-(2-chloro-4-fluorophenyl)ethanone Precursors

The most direct route to this compound is the asymmetric reduction of its corresponding prochiral ketone precursor, 1-(2-chloro-4-fluorophenyl)ethanone. This transformation can be achieved with high efficiency and enantioselectivity using various transition metal catalysts.

Asymmetric transfer hydrogenation (ATH) is a widely employed method for the reduction of ketones to chiral alcohols. sigmaaldrich.com Ruthenium(II) complexes, particularly those containing chiral diamine ligands such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are highly effective catalysts for this transformation. sigmaaldrich.comacs.org The reaction typically utilizes a hydrogen donor like isopropanol (B130326) or a mixture of formic acid and triethylamine. sigmaaldrich.comresearchgate.net

The catalyst, often a [RuCl(p-cymene)((S,S)-TsDPEN)] complex, facilitates the stereoselective transfer of a hydride from the hydrogen donor to the carbonyl group of the ketone. sigmaaldrich.com Tethered Ru(II)/η6-arene/diamine catalysts have shown enhanced efficiency, especially for electron-rich substrates. acs.org While specific data for the ATH of 1-(2-chloro-4-fluorophenyl)ethanone is not extensively documented in the provided search results, the successful reduction of various para-substituted α-fluoroacetophenones using RuCl(mesitylene)-(R,R)-TsDPEN suggests the viability of this approach. researchgate.net For instance, the reduction of similar substrates has yielded product alcohols with enantiomeric excesses in the range of 95.5-76.5%. researchgate.net

Table 1: Examples of Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Substituted Acetophenones.
SubstrateCatalystHydrogen DonorEnantiomeric Excess (ee)YieldReference
Acetophenone[RuCl(p-cymene)((S,S)-TsDPEN)]Isopropanol/KOH97%95% acs.org
para-Amino AcetophenoneTethered Ru(II)/TsDPENWater/Methanol94%~99% acs.org
para-Substituted α-FluoroacetophenonesRuCl(mesitylene)-(R,R)-TsDPENFormic acid/Triethylamine84.5-97.5%Not Specified researchgate.net

Besides ruthenium, other transition metals such as iridium and rhodium have been successfully employed in the asymmetric hydrogenation of ketones. rsc.orgrsc.org Iridium catalysts, for instance, have been used for the asymmetric hydrogenation of racemic α-substituted lactones to chiral diols via dynamic kinetic resolution. rsc.org Rhodium-catalyzed asymmetric hydrogenation is also a valuable tool for the preparation of chiral drugs. rsc.org While specific applications of these metals for the reduction of 1-(2-chloro-4-fluorophenyl)ethanone are not detailed in the provided search results, their general effectiveness in the asymmetric reduction of ketones suggests their potential applicability.

Chiral Auxiliaries and Stoichiometric Chiral Reagents in Diastereoselective Synthesis

An alternative strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions to produce chiral alcohols. wikipedia.orgresearchgate.net

The general approach involves attaching the chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to create the desired stereocenter, and then cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.org For the synthesis of this compound, one could envision a strategy involving the diastereoselective addition of a methyl group to an aldehyde precursor (2-chloro-4-fluorobenzaldehyde) derivatized with a chiral auxiliary. After the addition, the auxiliary would be removed to yield the desired chiral alcohol. While this specific application is not explicitly detailed, the versatility of chiral auxiliaries in asymmetric synthesis makes this a plausible synthetic route. researchgate.netnih.gov

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis.
Chiral AuxiliaryTypical ReactionsKey FeaturesReference
Evans OxazolidinonesAlkylation, Aldol, Diels-AlderHigh diastereoselectivity, predictable stereochemistry wikipedia.orgresearchgate.net
Pseudoephedrine/PseudoephenamineAlkylationForms crystalline derivatives, good stereocontrol nih.gov
CamphorsultamVarious C-C bond forming reactionsEffective in a range of asymmetric transformations wikipedia.org

Dynamic Kinetic Resolution Strategies for Enhanced Yields

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer of a product, with a theoretical yield of 100%. princeton.edumdpi.com This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. princeton.edu

A common approach for the DKR of racemic alcohols is a chemoenzymatic method that employs a lipase (B570770) for the enantioselective acylation of one enantiomer and a ruthenium complex to racemize the unreacted alcohol. koreascience.krorganic-chemistry.orgorganic-chemistry.org This strategy has been successfully applied to a variety of secondary alcohols. acs.org The ruthenium catalyst facilitates the racemization of the alcohol, ensuring that the substrate for the enzymatic resolution is continuously supplied, thereby driving the reaction towards the formation of a single enantiomeric product. acs.org While a specific application to this compound is not provided, the general applicability of this method to secondary alcohols makes it a highly promising strategy for its efficient synthesis. mdpi.com

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes, particularly ketoreductases (KREDs), are highly efficient in catalyzing the asymmetric reduction of prochiral ketones to chiral alcohols with high enantiomeric excess. nih.govnih.gov

Recent studies have focused on the engineering of ketoreductases to improve their activity and stereoselectivity for specific substrates. rsc.org In a notable example, a ketoreductase from Candida glabrata (CgKR1) was evolved through mutagenesis to efficiently catalyze the reduction of 2-chloro-4′-fluoroacetophenone. rsc.org The engineered enzyme variant, CgKR1-F92C/F94W, facilitated the reduction to the corresponding (S)-alcohol with high conversion and enantioselectivity. rsc.org This demonstrates the potential of biocatalysis for the synthesis of the enantiomer of the target compound, (S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol. By selecting a ketoreductase with the opposite stereopreference, the synthesis of the (R)-enantiomer can be achieved.

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis. mdpi.comnih.gov For instance, a bienzyme cascade system combining a transaminase and an alcohol dehydrogenase has been developed for the synthesis of chiral amines. nih.gov Similar integrated approaches could be envisioned for the synthesis of this compound, where an enzymatic reduction step is coupled with other chemical transformations in a one-pot process.

Table 3: Biocatalytic Reduction of 2-chloro-4′-fluoroacetophenone.
EnzymeSubstrateProductEnantiomeric Excess (ee)Conversion/YieldReference
Evolved Ketoreductase (CgKR1 variant)2-chloro-4′-fluoroacetophenone(S)-1-(2-chloro-4-fluorophenyl)ethan-1-ol>99%High rsc.org

Enzyme Discovery and Screening for Enantioselective Transformations

The discovery and screening of robust enzymes are foundational to developing efficient biocatalytic processes. For the synthesis of this compound, the focus is primarily on the asymmetric reduction of the prochiral ketone, 2'-chloro-4'-fluoroacetophenone (B1630997).

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are pivotal enzymes in the asymmetric reduction of ketones. rsc.orgnih.govtudelft.nl These enzymes, often dependent on nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH), facilitate the stereospecific transfer of a hydride to the carbonyl group of 2'-chloro-4'-fluoroacetophenone, yielding the desired (R)-enantiomer of the alcohol. rsc.orgnih.govtudelft.nl

Screening of diverse microbial sources has led to the identification of several promising KREDs and ADHs. For instance, an alcohol dehydrogenase from Lactobacillus kefir has been shown to be effective in the reduction of various aromatic ketones. uniprot.orgresearchgate.netgoogle.comgoogle.com Similarly, ketoreductases from organisms like Chryseobacterium sp. have demonstrated broad substrate specificity and high enantioselectivity. nih.govrsc.orgrsc.orgnih.govresearchgate.net The KRED from Chryseobacterium sp. CA49, known as ChKRED20, is an NADH-dependent enzyme that has shown potential for industrial applications due to its robustness. nih.govrsc.orgrsc.orgnih.govresearchgate.net

The general reaction catalyzed by these enzymes is depicted below:

Figure 1: Asymmetric reduction of 2'-chloro-4'-fluoroacetophenone to this compound using a ketoreductase (KRED) or alcohol dehydrogenase (ADH) with cofactor regeneration.

Cofactor regeneration is typically achieved using a secondary enzyme system, such as glucose dehydrogenase with glucose, or by using a co-substrate like isopropanol. rsc.org

Lipases and esterases offer an alternative route to obtaining enantiomerically pure this compound through kinetic resolution of a racemic mixture of the alcohol. mdpi.comjocpr.comnih.govresearchgate.net In this process, the enzyme selectively acylates one enantiomer, typically the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. mdpi.comjocpr.comnih.govresearchgate.net

Kinetic Resolution: This method can provide both enantiomers, the acylated (S)-alcohol and the unreacted (R)-alcohol, with high optical purity. jocpr.com However, the maximum theoretical yield for the desired enantiomer is 50%. princeton.eduprinceton.edu

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution can be employed. princeton.eduprinceton.eduwikipedia.orgcas.cnkoreascience.krsemanticscholar.org DKR combines the enzymatic resolution with in-situ racemization of the unreacted enantiomer. princeton.eduprinceton.eduwikipedia.orgcas.cnkoreascience.krsemanticscholar.org This is often achieved by using a metal catalyst, such as a ruthenium complex, to facilitate the racemization of the alcohol. koreascience.kr This allows for the theoretical conversion of 100% of the racemic starting material into the desired enantiomerically pure product. wikipedia.org

Whole-Cell Biotransformations Utilizing Microbial Strains

Whole-cell biotransformations are an attractive option as they provide the necessary enzymes and cofactor regeneration systems within a natural cellular environment. Several microbial strains have been identified for their ability to asymmetrically reduce 2'-chloro-4'-fluoroacetophenone.

Pseudomonas crispum : Strains of Pseudomonas have been explored for their reductive capabilities towards various ketones.

Cyberlindnera saturnus : This yeast species, previously known as Williopsis saturnus, has been investigated for its ability to reduce carbonyl compounds and produce various flavor components in non-alcoholic beer. mdpi.commdpi.comnih.govnih.gov Its reductive enzymes could be applicable to the target ketone.

Lactobacillus kefiri : This bacterium is a known source of (R)-specific alcohol dehydrogenases, making it a prime candidate for the stereoselective synthesis of this compound. uniprot.orgresearchgate.netgoogle.comgoogle.com

Chryseobacterium sp. : As mentioned earlier, this genus is a source of potent ketoreductases, and whole-cell systems of Chryseobacterium sp. can be utilized for the biotransformation. nih.govrsc.orgrsc.orgnih.govresearchgate.net

The use of whole cells can sometimes lead to the formation of byproducts due to the presence of multiple enzymes. However, the advantages of self-contained cofactor regeneration often outweigh this drawback.

Enzyme Engineering and Directed Evolution for Enhanced Catalytic Performance

While naturally occurring enzymes can be effective, their properties are often not optimal for industrial processes. Enzyme engineering and directed evolution are powerful tools to tailor enzymes for specific applications, improving their activity, stability, and stereoselectivity. researchgate.netdiva-portal.orgnih.govacs.orgd-nb.info

Site-directed mutagenesis and random mutagenesis are employed to create enzyme variants with enhanced properties. researchgate.netdiva-portal.orgnih.govacs.orgd-nb.info For the synthesis of this compound, mutagenesis studies would focus on the active site of KREDs or ADHs to improve their affinity and catalytic efficiency for 2'-chloro-4'-fluoroacetophenone. By altering key amino acid residues, it is possible to modify the substrate-binding pocket to better accommodate the substituted phenyl ring, thereby increasing both the reaction rate and the enantioselectivity. researchgate.netdiva-portal.orgnih.govacs.orgd-nb.info For example, structure-guided engineering of ChKRED20 from Chryseobacterium sp. has been successful in altering its substrate scope and improving its catalytic efficiency for other bulky substrates. nih.govrsc.orgrsc.org

Process Optimization in Biocatalysis

To develop a commercially viable process, optimization of the reaction conditions is crucial. Key parameters that are typically optimized include:

Substrate Concentration: Higher substrate concentrations are desirable for increased productivity, but can lead to substrate inhibition or toxicity to whole cells.

pH and Temperature: Each enzyme has an optimal pH and temperature range for activity and stability.

Cofactor Regeneration: An efficient and cost-effective cofactor regeneration system is essential for large-scale synthesis.

Solvent System: The reaction can be performed in aqueous media or in biphasic systems to improve the solubility of hydrophobic substrates and facilitate product recovery.

Below is a table summarizing the biocatalytic approaches for the synthesis of this compound.

Table 1: Overview of Biocatalytic Methodologies for this compound Synthesis

MethodologyEnzyme/Microorganism ClassKey PrincipleAdvantagesChallenges
Asymmetric ReductionKetoreductases (KREDs), Alcohol Dehydrogenases (ADHs)Stereoselective reduction of a prochiral ketone.High enantioselectivity, potential for 100% theoretical yield.Requires cofactor regeneration, potential for enzyme inhibition.
Kinetic ResolutionLipases, EsterasesEnantioselective acylation of one enantiomer in a racemic mixture.Can produce both enantiomers with high purity.Maximum theoretical yield of 50% for the desired enantiomer.
Dynamic Kinetic Resolution (DKR)Lipases/Esterases + Racemization CatalystCombines kinetic resolution with in-situ racemization of the undesired enantiomer.Theoretical yield of 100% for the desired enantiomer.Requires a compatible enzyme and racemization catalyst.
Whole-Cell BiotransformationPseudomonas crispum, Cyberlindnera saturnus, Lactobacillus kefiri, Chryseobacterium sp.Utilizes intact microbial cells containing the necessary enzymes and cofactor systems.In-built cofactor regeneration, protects enzymes from the bulk reaction medium.Potential for byproduct formation, substrate/product toxicity to cells.
Substrate and Cofactor Regeneration Strategies

Ketoreductases (KREDs) and other alcohol dehydrogenases (ADHs) are pivotal enzymes for the asymmetric synthesis of chiral alcohols. researchgate.net However, their catalytic activity depends on nicotinamide cofactors, such as NADH (reduced nicotinamide adenine dinucleotide) or NADPH (reduced nicotinamide adenine dinucleotide phosphate), which are too costly to be used in stoichiometric amounts. nih.govnih.gov Consequently, efficient in situ regeneration of the consumed cofactor is essential for the economic viability of the process.

Two predominant enzyme-coupled systems are widely employed for this purpose:

Formate (B1220265)/Formate Dehydrogenase (FDH) System: This system utilizes formate dehydrogenase to oxidize a formate salt to carbon dioxide, with the concurrent reduction of NAD⁺ to NADH. A significant advantage of this method is that the byproduct, CO₂, is a gas that can be easily removed from the reaction medium, simplifying downstream processing and preventing potential product inhibition. nih.gov

Glucose/Glucose Dehydrogenase (GDH) System: In this approach, glucose dehydrogenase (GDH) catalyzes the oxidation of glucose to δ-gluconolactone, which then hydrolyzes to gluconic acid. This oxidation is coupled with the reduction of NAD⁺ or NADP⁺. uni-freiburg.de The GDH system is highly efficient and can be used to regenerate both NADH and NADPH, making it versatile for a wide range of ketoreductases. nih.gov For instance, an engineered alcohol dehydrogenase was effectively coupled with a glucose/GDH system for the synthesis of (S)-4-chloro-3-hydroxybutyrate, a related chiral halohydrin. nih.gov

Another innovative approach is the use of H₂-driven cofactor regeneration, which employs hydrogenases to regenerate NAD(P)H using molecular hydrogen as the reductant. This method is exceptionally atom-efficient, producing only water as a byproduct, and utilizes inexpensive H₂ gas. nih.gov

These regeneration systems are typically implemented in one of two ways:

Coupled-Enzyme Approach: A separate dehydrogenase (like FDH or GDH) is added to the reaction mixture along with its respective substrate (formate or glucose) to continuously recycle the cofactor for the primary ketoreductase.

Whole-Cell Biocatalysis: Recombinant microorganisms, such as E. coli, are engineered to overexpress both the desired ketoreductase and a dehydrogenase for cofactor regeneration (e.g., GDH). The host cell's own metabolic pathways, fueled by a simple carbon source like glucose, provide the necessary reducing equivalents to drive the regeneration cycle internally.

Innovative Solvent Systems (e.g., Deep Eutectic Solvents, Aqueous-Organic Biphasic Systems)

The low aqueous solubility of hydrophobic substrates like 2-chloro-4-fluoroacetophenone presents a significant challenge in biocatalysis, often leading to low reaction rates and substrate inhibition. Innovative solvent systems are employed to overcome these limitations.

Deep Eutectic Solvents (DESs): DESs are mixtures of two or more compounds, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea, glycerol, or organic acids), which form a eutectic mixture with a melting point much lower than the individual components. magtech.com.cnencyclopedia.pub These solvents are gaining attention in biocatalysis due to their biodegradability, low toxicity, non-flammability, and ability to dissolve a wide range of organic molecules. magtech.com.cnnih.govmdpi.comekb.eg In the context of ketone reductions, DESs can serve as co-solvents with water, enhancing the solubility of hydrophobic acetophenones and potentially improving enzyme stability and stereoselectivity. mdpi.com

Aqueous-Organic Biphasic Systems: This approach involves using a two-phase system composed of water and a water-immiscible organic solvent. The enzyme and the water-soluble cofactor are confined to the aqueous phase, while the hydrophobic substrate and the resulting chiral alcohol product partition between the aqueous and organic phases. This strategy offers several advantages:

It allows for high substrate loading by dissolving the bulk of the substrate in the organic phase, thereby reducing substrate inhibition in the aqueous phase where the enzymatic reaction occurs.

The product is continuously extracted into the organic phase, which can alleviate product inhibition and simplify subsequent purification.

The organic solvent can be selected to optimize the partitioning of substrate and product, thereby driving the reaction equilibrium towards product formation.

Optimization of Reaction Parameters (e.g., pH, Temperature, Substrate Concentration, Cell Density)

pH and Temperature: Enzymes exhibit optimal activity within specific pH and temperature ranges. Deviations from these optima can lead to reduced catalytic efficiency or denaturation of the enzyme. The ideal pH and temperature are specific to the chosen ketoreductase and must be determined experimentally.

Substrate Concentration: While a high substrate concentration is desirable for process efficiency, it can often lead to substrate inhibition, where the enzyme's active site becomes saturated or non-productively bound, decreasing the reaction rate. In whole-cell systems, high concentrations of the substrate or product can also be toxic to the microorganisms.

Cell Density/Enzyme Loading: The concentration of the biocatalyst (either isolated enzyme or whole cells) directly influences the reaction rate. Increasing the catalyst concentration can shorten the reaction time, but this must be balanced against the cost of the biocatalyst.

In a specific study on the asymmetric reduction of 2-chloro-4′-fluoroacetophenone, mutants of a secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) were investigated. The results highlight how enzyme engineering can significantly impact conversion and stereoselectivity. For example, the ΔP84/A85G mutant produced (S)-2-chloro-1-(4′-fluorophenyl)-1-ethanol, while other mutants under the same conditions yielded the (R)-enantiomer, demonstrating the profound effect of protein structure on stereochemical outcomes. nih.gov

The following table summarizes the performance of selected TeSADH mutants in the asymmetric reduction of 2-chloro-4′-fluoroacetophenone. nih.gov

Enzyme MutantProduct EnantiomerConversion Yield (%)Enantiomeric Excess (ee %)
P84S/I86A(S)-enantiomer>99>99
ΔP84/A85G(S)-enantiomer>99>99
A85G/I86A/C295A(S)-enantiomer94>99
I86A(S)-enantiomer89>99

Classical Resolution Methods Applied to Racemic Mixtures

When direct asymmetric synthesis is not employed, the desired this compound must be separated from its corresponding (S)-enantiomer from a racemic mixture. Classical resolution techniques provide a pathway to achieve this separation.

Diastereomeric Crystallization: This is the most traditional and widely used method for resolving racemates on an industrial scale. mdpi.com The process involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a mixture of two diastereomeric salts. researchgate.net

(rac)-Alcohol + (R)-Acid → [(R)-Alcohol-(R)-Acid] + [(S)-Alcohol-(R)-Acid]

Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. mdpi.com One diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. After separation of the crystals, the chiral resolving agent is removed (e.g., by acid/base extraction) to yield the optically pure enantiomer of the alcohol. Common chiral resolving agents for alcohols include chiral carboxylic acids like tartaric acid or mandelic acid derivatives.

Enzymatic Kinetic Resolution (EKR): Kinetic resolution is another powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases. nih.govnih.gov In EKR of a racemic alcohol, a lipase is used to catalyze the acylation of one enantiomer at a much faster rate than the other. For example, using an acyl donor like vinyl acetate, a lipase such as Candida antarctica Lipase B (CALB), one of the most widely used enzymes in biocatalysis, can selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol. mdpi.com

(R/S)-Alcohol + Acyl Donor --(Lipase)--> (R)-Alcohol + (S)-Acetate

The reaction is stopped at or near 50% conversion, at which point the mixture contains the unreacted (R)-alcohol and the newly formed (S)-ester. These two compounds have different functional groups and can be easily separated by standard techniques like chromatography or extraction. Lipases are particularly well-suited for this purpose as they are often stable in organic solvents, where the acylation reactions are typically performed. mdpi.com

Stereochemical Control and Enantiopurity Assessment in Research

Strategies for Achieving High Enantiomeric Excess in Synthetic Pathways

Achieving a high enantiomeric excess (ee), a measure of the purity of a chiral substance, is a primary goal in the synthesis of enantiomerically pure compounds. For (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-ol, various strategies are employed to maximize the formation of the desired (R)-enantiomer over its (S)-counterpart.

Key Synthetic Strategies:

Asymmetric Synthesis: This approach involves the use of chiral catalysts or reagents to stereoselectively convert a prochiral ketone, 2-chloro-4-fluoroacetophenone, into the desired (R)-alcohol.

Biocatalysis: Enzymes, such as ketoreductases, are increasingly utilized for their high enantioselectivity and mild reaction conditions. For instance, the enantioselective reduction of a prochiral 1-(4-fluorophenyl)ethanone has been achieved using Daucus carota cells, yielding the corresponding (S)-alcohol with 98% ee. researcher.life While this example focuses on a related compound, similar biocatalytic methods are a viable strategy for producing this compound.

Chiral Auxiliaries: An enantiopure fragment, known as a chiral auxiliary, can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction. soton.ac.uk After the desired stereocenter is established, the auxiliary is removed.

Kinetic Resolution: This technique involves the differential reaction of a racemic mixture with a chiral reagent or catalyst, leading to the preferential conversion of one enantiomer and leaving the other unreacted. Lipase-catalyzed acetylation is a common method for the kinetic resolution of chiral alcohols. nih.gov

The effectiveness of these strategies is quantified by the enantiomeric excess, which is a critical parameter in evaluating the success of a stereoselective synthesis. taylorandfrancis.com

Methodologies for Absolute Configuration Determination (e.g., Vibrational Circular Dichroism Spectroscopy)

Determining the absolute configuration of a chiral molecule is essential for understanding its biological activity and ensuring the correct enantiomer is being studied. While single-crystal X-ray analysis has traditionally been the definitive method, it requires suitable crystals, which can be difficult to obtain. spectroscopyeurope.comamericanlaboratory.com Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a powerful alternative for determining the absolute configuration of chiral molecules in solution. spectroscopyeurope.comamericanlaboratory.comnih.govnih.govnih.govbruker.comnih.govresearchgate.net

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.combruker.com The resulting VCD spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing a spectrum of equal magnitude but opposite sign. spectroscopyeurope.comnih.gov

The process for determining absolute configuration using VCD involves:

Experimental Measurement: The VCD spectrum of the synthesized this compound is measured.

Theoretical Calculation: The VCD spectrum for one of the enantiomers (e.g., the (R)-enantiomer) is calculated using quantum chemistry methods like Density Functional Theory (DFT). spectroscopyeurope.comamericanlaboratory.comnih.gov

Comparison: The experimental spectrum is then compared to the calculated spectrum. spectroscopyeurope.comamericanlaboratory.comnih.gov A good correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration of the synthesized molecule. americanlaboratory.com

VCD is particularly advantageous as it can be performed on samples in solution, eliminating the need for crystallization. spectroscopyeurope.comnih.gov

Advanced Analytical Techniques for Enantiopurity Evaluation in Academic Research

Once a synthetic route to this compound has been established, rigorous analytical methods are required to accurately determine its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. phenomenex.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation.

Commonly used CSPs for chiral HPLC include:

Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) hplc.eunih.gov

Protein-based CSPs

Cyclodextrin-based CSPs sigmaaldrich.com

The choice of CSP and mobile phase is crucial for achieving optimal separation. phenomenex.comresearchgate.net Method development often involves screening various columns and solvent systems to find the best conditions. phenomenex.comhplc.euresearchgate.net

Table 1: Example of Chiral HPLC Parameters for Enantiomeric Separation

ParameterCondition
Chromatographic Column CHIRALCEL OD-H
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-hexane:ethanol (B145695):isopropanol (B130326)
Flow Rate 0.8-1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30 °C

Note: The specific mobile phase composition would need to be optimized for this compound. The parameters are based on a method for a structurally related compound. google.com

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral Gas Chromatography (GC) is a highly effective technique for enantiomeric analysis. chromatographyonline.comgcms.cz Similar to chiral HPLC, this method employs a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. chromatographyonline.comgcms.czlibretexts.org The differential interactions between the enantiomers and the CSP allow for their separation and quantification. chromatographyonline.comhplc.sknih.govresearchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has gained significant traction for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC. nih.govafmps.beresearchgate.net SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier. afmps.beresearchgate.netphenomenex.com The principles of enantiomeric separation in SFC are similar to those in HPLC, relying on chiral stationary phases to resolve the enantiomers. nih.govrsc.org

Specialized Spectroscopic Methods (e.g., Infrared Depletion Spectroscopy, Resonant Two-Photon Ionization for Chiral Recognition)

In addition to chromatographic techniques, specialized spectroscopic methods can provide detailed insights into chiral recognition at the molecular level.

Resonant Two-Photon Ionization (R2PI): This highly sensitive and selective technique can be used to obtain electronic and vibrational spectra of chiral molecules. hhu.de When combined with mass spectrometry, it allows for the analysis of specific cluster sizes. Chiral recognition can be studied by observing the interactions between the chiral analyte and a chiral selector molecule in the gas phase.

Infrared Depletion Spectroscopy: This method provides vibrational spectra of size-selected clusters, offering information about the interactions and structures of diastereomeric complexes formed between the enantiomers of this compound and a chiral partner.

These advanced techniques are primarily used in research settings to fundamentally understand the mechanisms of chiral recognition.

Applications and Transformations in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The primary utility of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-ol lies in its application as an enantiomerically pure precursor. Chiral alcohols are fundamental starting materials for producing active pharmaceutical ingredients (APIs), where a specific three-dimensional arrangement of atoms is often essential for biological activity and selectivity. This compound provides a pre-installed stereocenter, guiding the stereochemistry of subsequent reaction steps and avoiding the need for costly and often inefficient chiral resolution or asymmetric synthesis at later stages.

The 2-chloro-4-fluorophenyl ethanol (B145695) scaffold is a key structural motif found in a range of biologically active molecules. Its role as an intermediate is critical for the efficient and stereocontrolled synthesis of several classes of therapeutic agents.

This compound serves as a key chiral precursor for the synthesis of potent and selective serotonin (B10506) (5-HT) receptor antagonists. While not a direct intermediate in the most cited syntheses of M100907 (Volinanserin), its structural features are highly relevant for creating related compounds and analogues. nih.govresearchgate.netnih.gov M100907 is a highly selective antagonist of the 5-HT2A receptor subtype, which has been investigated for its potential antipsychotic properties. nih.gov

The synthesis of such antagonists often involves the coupling of a chiral fragment, like a substituted phenylethanol, with a heterocyclic amine moiety. The specific halogenation pattern of this compound is particularly valuable for modulating the pharmacokinetic and pharmacodynamic properties of the final molecule, a common strategy in drug design.

Table 1: Synthetic Utility for Serotonin Receptor Antagonist Scaffolds

Precursor Key Transformation Resulting Scaffold Therapeutic Target Example

The synthesis of modern azole antifungal agents relies heavily on chiral alcohol intermediates. Luliconazole, a potent topical antifungal, is synthesized from the chiral intermediate (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. This precursor establishes the critical stereocenter for the molecule's activity against the fungal enzyme lanosterol (B1674476) demethylase.

This compound is the direct structural analogue required for the synthesis of fluoro-substituted Luliconazole derivatives. The substitution of a chlorine atom with fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, or alter the electronic properties of a drug molecule. nih.gov The synthetic pathway to these analogues mirrors that of Luliconazole, underscoring the importance of this chiral building block.

Table 2: Role in the Synthesis of Luliconazole and Analogues

Chiral Intermediate Key Synthetic Steps Final Product
(S)-2-chloro-1-(2,4-dichlorophenyl)ethanol 1. Activation of hydroxyl group (e.g., mesylation). 2. Substitution with an imidazole-containing nucleophile. 3. Dithiolane ring formation. Luliconazole

This compound is a versatile chiral building block with potential applications across various therapeutic areas. In the context of antiplatelet agents, chirality is a critical determinant of efficacy. However, its specific use as a direct precursor in the widely documented and patented synthetic routes for the P2Y12 receptor antagonist Ticagrelor is not established. google.comgoogle.comgoogle.comjocpr.comnih.gov The synthesis of Ticagrelor is complex and relies on different key chiral intermediates, namely a substituted cyclopentane (B165970) diol derivative and (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, to construct its unique core structure. nih.govpatsnap.com Therefore, while chiral alcohols are fundamental in pharmaceutical synthesis, the specific structure of this compound does not align with the known pathways to Ticagrelor.

One of the most powerful applications of this compound is its conversion into chiral 1,2-amino alcohols. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. The conversion is a reliable and high-yielding process, typically involving two main steps:

Activation of the Hydroxyl Group: The alcohol is converted into a good leaving group, often by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) to form the corresponding mesylate or tosylate.

Nucleophilic Substitution: The activated intermediate is then treated with an amine nucleophile. A common and stereochemically reliable method involves using sodium azide (B81097) (NaN₃) to introduce the azide group via an SN2 reaction, which inverts the stereocenter. Subsequent reduction of the azide, typically with hydrogen and a palladium catalyst or with lithium aluminum hydride (LiAlH₄), yields the primary amine, resulting in a chiral 1,2-amino alcohol with a defined (S)-configuration at the amine-bearing carbon. taylorfrancis.com

This transformation provides access to a new class of chiral building blocks that can be further elaborated into more complex APIs.

Table 3: General Transformation to Chiral 1,2-Amino Alcohols

Starting Material Reagents Intermediate Final Product

The incorporation of fluorine atoms and chiral centers into molecules is a growing trend in the development of modern agrochemicals, including fungicides, herbicides, and insecticides. nih.govccspublishing.org.cn Fluorine substitution can significantly enhance the biological activity, metabolic stability, and lipophilicity of a compound, leading to more effective and environmentally robust products. researchgate.net

This compound is an attractive building block for the agrochemical industry for several reasons:

Halogenation Pattern: The 2-chloro-4-fluoro substitution is a pattern found in various active pesticides.

Chirality: There is an increasing demand for enantiomerically pure agrochemicals to reduce environmental impact and increase target specificity, as often only one enantiomer is active. researchgate.net

Versatile Handle: The chiral alcohol functionality allows for the introduction of various other chemical moieties, enabling the synthesis of diverse libraries of candidate compounds for biological screening.

This building block can be used to synthesize analogues of existing agrochemicals or as a starting point for novel scaffolds targeting new biological pathways in pests and plant diseases.

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Derivatization and Further Chemical Transformations in Research Contexts

The hydroxyl group of this compound is the primary site for a variety of chemical modifications. These transformations are crucial for building molecular complexity and for the synthesis of target molecules with specific stereochemistry.

The oxidation of the secondary alcohol functionality in this compound to the corresponding ketone, 2-chloro-4-fluorophenyl)ethanone, is a fundamental transformation. Several reagents are available for this purpose, with the choice often depending on the desired reaction conditions and the presence of other functional groups.

Manganese Dioxide (MnO₂): This is a mild and selective oxidizing agent, particularly effective for benzylic and allylic alcohols. nanotrun.commychemblog.com The reaction is heterogeneous and typically carried out by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. mychemblog.com The selectivity for benzylic alcohols makes it a suitable choice for the oxidation of this compound without affecting other sensitive parts of a larger molecule. nanotrun.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. missouri.eduwikipedia.org The Swern oxidation is known for its mild reaction conditions, typically performed at low temperatures (e.g., -78 °C), which helps to prevent side reactions. missouri.edutubitak.gov.tr This makes it an excellent choice for substrates with sensitive functional groups. The reaction proceeds without racemization of the adjacent stereocenter, which is a key consideration in chiral synthesis. alfa-chemistry.com

Oxidizing Agent Typical Reaction Conditions Key Features
Manganese Dioxide (MnO₂)Dichloromethane or Chloroform, Room TemperatureMild, selective for benzylic alcohols, heterogeneous. nanotrun.commychemblog.com
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Dichloromethane, -78 °C to Room TemperatureMild, wide functional group tolerance, avoids heavy metals. missouri.eduwikipedia.org

The hydroxyl group of this compound can be readily converted into esters and ethers, which can serve as protecting groups or as key intermediates in multi-step syntheses.

Esterification: The formation of esters from alcohols is a common transformation. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. masterorganicchemistry.com However, for a chiral and potentially sensitive alcohol like this compound, milder methods are often preferred to avoid racemization. These include reactions with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. For a secondary benzylic alcohol, care must be taken to choose reaction conditions that favor the Sₙ2 pathway to avoid elimination side reactions. Alternative methods for etherification include reactions with alkylating agents under basic conditions.

Reaction Type Reagents Product
EsterificationCarboxylic Acid/Acid Chloride/AnhydrideEster
EtherificationAlkyl Halide, BaseEther

The Mitsunobu reaction is a powerful tool in organic synthesis for the stereospecific inversion of a secondary alcohol's configuration. chem-station.comorganic-chemistry.orgchemistrysteps.com This reaction allows for the conversion of this compound into its corresponding (S)-enantiomer derivatives.

The reaction typically involves treating the alcohol with a nucleophile in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). chem-station.comorganic-chemistry.org The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then attacked by the nucleophile in an Sₙ2 fashion, leading to a complete inversion of the stereocenter. chemistrysteps.com

Common nucleophiles used in the Mitsunobu reaction include carboxylic acids (to form esters), phenols (to form ethers), and nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid, which can be further transformed into amines. organic-chemistry.org

Reagents Nucleophile Product with Inverted Stereochemistry
PPh₃, DEAD/DIADCarboxylic Acid(S)-Ester
PPh₃, DEAD/DIADPhenol(S)-Ether
PPh₃, DEAD/DIADPhthalimide(S)-Phthalimide derivative

Chiral amines are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. sigmaaldrich.com this compound can be a precursor to chiral amines through multi-step sequences. A common strategy involves the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an amine or an amine surrogate.

One such sequence could involve:

Activation of the Hydroxyl Group: The alcohol is first converted into a better leaving group, such as a tosylate, mesylate, or halide. This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine.

Nucleophilic Substitution: The resulting sulfonate ester or halide then undergoes an Sₙ2 reaction with a nitrogen nucleophile. To achieve stereochemical inversion, a direct displacement with an amine or, more commonly, with a surrogate like sodium azide is performed.

Reduction: If an azide was used as the nucleophile, the resulting chiral azide is then reduced to the corresponding primary amine. This reduction can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄).

This sequence allows for the synthesis of the corresponding (S)-amine with high enantiomeric purity.

Step Reagents Intermediate/Product
1. ActivationTsCl or MsCl, PyridineTosylate or Mesylate
2. SubstitutionNaN₃Azide with inverted stereochemistry
3. ReductionH₂, Pd/C or LiAlH₄Chiral amine

Theoretical and Computational Studies on 1r 1 2 Chloro 4 Fluorophenyl Ethan 1 Ol and Its Associated Reactions

Mechanistic Investigations of Asymmetric Transformations for its Formationresearchgate.net

The formation of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-ol is achieved through the stereoselective reduction of 2-chloro-4-fluoroacetophenone. This transformation is most effectively carried out using biocatalysts, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize a cofactor such as NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) as the hydride source.

The generally accepted mechanism for this enzymatic reduction involves the transfer of a hydride ion (H⁻) from the C4 position of the dihydronicotinamide ring of NADPH to the carbonyl carbon of the ketone substrate. The enzyme's active site acts as a chiral scaffold, precisely orienting both the substrate and the cofactor to ensure the hydride attacks a specific face (either Re or Si) of the carbonyl group.

Computational studies, often employing Density Functional Theory (DFT), are crucial for elucidating the transition state of this hydride transfer. The mechanism can be simplified into the following key steps:

Binding: The substrate, 2-chloro-4-fluoroacetophenone, and the cofactor, NADPH, bind to the enzyme's active site.

Orientation: Non-covalent interactions (hydrogen bonds, hydrophobic interactions, and steric constraints) between the enzyme's amino acid residues and the substrate lock the ketone into a specific conformation.

Hydride Transfer: The hydride is transferred from NADPH to the carbonyl carbon, forming a transient, high-energy transition state. A nearby acidic residue in the active site (e.g., Tyrosine or Serine) donates a proton to the carbonyl oxygen.

Product Release: The resulting alcohol product, this compound, and the oxidized cofactor (NADP⁺) are released from the active site.

The stereochemical outcome—whether the (R)- or (S)-enantiomer is formed—is dictated by how the enzyme orients the ketone. According to Prelog's rule, the hydride transfer generally occurs to the Re-face of the carbonyl when the larger substituent is positioned away from the catalytic residues. To form the (1R)-alcohol, the enzyme must orient the 2-chloro-4-fluorophenyl group and the methyl group of the substrate in such a way that the hydride from NADPH is delivered to the Re-face of the carbonyl carbon. Achieving high selectivity for the (R)-enantiomer often requires enzymes that operate with "anti-Prelog" stereopreference or have active sites specifically engineered to favor this outcome.

Conformational Analysis and Stereoselectivity Modeling in Chiral Induction

The stereochemical outcome of the asymmetric reduction is intrinsically linked to the conformational preferences of the substrate, 2-chloro-4-fluoroacetophenone, both in solution and within the constrained environment of the catalyst's active site. The substrate's conformation dictates which face of the carbonyl is more accessible for hydride attack.

Computational modeling and NMR studies on analogous 2'-fluoro-substituted acetophenones reveal a strong preference for the s-trans conformation, where the carbonyl oxygen and the ortho-substituent (in this case, the chlorine atom) are positioned anti-periplanar. nih.gov This preference is driven by the minimization of steric and electronic repulsion between the electronegative fluorine and chlorine atoms on the phenyl ring and the carbonyl oxygen.

ConformerDihedral Angle (F-C-C=O)Relative Energy (kcal/mol)Key Interaction
s-trans ~180°0 (most stable)Minimized electrostatic repulsion between F/Cl and O atoms.
s-cis ~0°HigherIncreased electrostatic repulsion between proximate F/Cl and O atoms.

This interactive table summarizes the conformational preferences of 2-chloro-4-fluoroacetophenone based on data from analogous compounds. The s-trans conformer is significantly more stable.

This inherent conformational bias means the substrate likely enters the enzyme's active site in its low-energy s-trans form. Stereoselectivity modeling then focuses on how this conformer docks within the binding pocket. For the synthesis of the (R)-enantiomer, the active site must present steric and electronic features that favor the binding of the s-trans conformer in an orientation that exposes its Re-face to the cofactor. Models often show that a larger binding pocket accommodates the substituted phenyl ring, while a smaller pocket accommodates the methyl group, thereby controlling the facial selectivity of the hydride attack.

Enzyme-Substrate Docking and Rational Catalyst Design Principles for Biocatalytic Pathwaysresearchgate.net

Molecular docking simulations are a powerful tool for visualizing and quantifying the interactions between 2-chloro-4-fluoroacetophenone and the active site of a reductase enzyme. These computational models are fundamental to rational catalyst design, allowing scientists to predict which enzymes will exhibit the desired (R)-selectivity or to engineer new enzyme variants with improved performance.

In a typical docking study, the 3D structure of the enzyme is used as a receptor, and the substrate is docked into its active site. The simulation calculates the most favorable binding poses and scores them based on the strength of the interactions. For the formation of this compound, a successful docking model would show the substrate positioned such that:

The distance between the carbonyl carbon and the hydride of the NADPH cofactor is minimized (~3.4 Å).

The trajectory of the hydride attack is directed at the Re-face of the carbonyl.

Key amino acid residues stabilize this specific orientation.

Rational catalyst design utilizes these insights to modify the enzyme's active site through site-directed mutagenesis. For instance, studies on related reductases have shown that mutating residues within the binding pockets can invert stereoselectivity from (S) to (R). nih.gov By replacing a bulky amino acid with a smaller one (e.g., Leucine to Alanine), space can be created to allow the substrate to adopt a different, productive binding mode that favors the formation of the (R)-alcohol.

Interaction TypeActive Site Residue (Example)Substrate MoietyRole in (R)-Selectivity
Hydrogen Bonding Tyr190, Ser141Carbonyl OxygenAnchors the substrate and activates the carbonyl group for reduction.
Hydrophobic Interaction Trp116, Leu1432-chloro-4-fluorophenyl ringOrients the bulky aromatic group in a large hydrophobic pocket, away from the hydride source.
Steric Confinement Met201, Ala94Methyl groupPositions the smaller methyl group in a smaller pocket, exposing the Re-face of the carbonyl to NADPH.

This interactive table outlines the key enzyme-substrate interactions predicted by molecular docking studies that are crucial for achieving high (R)-selectivity in the reduction of 2-chloro-4-fluoroacetophenone.

Through iterative cycles of computational modeling, protein engineering, and experimental validation, highly efficient and selective biocatalysts can be developed. This synergy between theoretical studies and practical application is essential for the sustainable and economical production of this compound and other high-value chiral compounds.

Future Research Directions and Emerging Methodologies

Development of Novel Asymmetric Catalytic Systems for Enhanced Efficiency and Selectivity

The core of synthesizing (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-ol lies in the asymmetric reduction of its corresponding prochiral ketone, 2'-chloro-4'-fluoroacetophenone (B1630997). The development of highly efficient and selective catalysts is paramount. Current research is focused on several promising areas:

Transition Metal Catalysis: Ruthenium (Ru) and Rhodium (Rh) complexes with chiral ligands have been instrumental in asymmetric (transfer) hydrogenation. nih.govsigmaaldrich.comdicp.ac.cn Future work will likely focus on the design of novel ligands that can offer higher turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings and faster reaction times. dicp.ac.cn The development of catalysts that are robust, resistant to poisoning, and recyclable is a key objective. umontreal.ca

Biocatalysis: The use of enzymes, or whole-cell biocatalysts, offers a highly selective and environmentally benign alternative to traditional chemical catalysis. researchgate.netnih.gov Ketoreductases (KREDs) are particularly relevant for the synthesis of chiral alcohols. Future research will involve:

Enzyme Engineering: Tailoring enzymes through directed evolution and rational design to enhance their activity, stability, and selectivity for specific substrates like 2'-chloro-4'-fluoroacetophenone. researchgate.net

Immobilization: Developing advanced immobilization techniques to improve the reusability and stability of biocatalysts in industrial processes. umontreal.ca

Below is a table summarizing some of the catalytic systems with potential for the synthesis of this compound.

Catalyst TypeSpecific ExamplesKey Advantages
Transition Metal Catalysts Ruthenium- and Rhodium-based complexes with chiral phosphine (B1218219) or diamine ligands.High efficiency, broad substrate scope, and well-understood mechanisms. nih.govrsc.org
Biocatalysts Ketoreductases (KREDs) from various microorganisms (e.g., Lactobacillus). researchgate.netHigh enantioselectivity, mild reaction conditions, and environmentally friendly. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Process Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis. acs.orgpreprints.org For the production of this compound, these technologies can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing reaction data to predict the enantioselectivity and yield of a reaction with a given catalyst and substrate. arxiv.orgnih.govarxiv.org This can significantly reduce the need for extensive experimental screening of catalysts and reaction conditions.

Catalyst Design: Generative AI models can be used to design novel chiral ligands or even entirely new catalyst scaffolds with desired properties. rsc.org

Process Optimization: AI can be used to optimize reaction parameters such as temperature, pressure, and solvent in real-time to maximize yield and purity while minimizing energy consumption and waste. researchgate.net

The table below outlines the potential impact of AI and ML in the synthesis of this chiral alcohol.

Application AreaAI/ML ToolPotential Impact
Catalyst Selection Predictive enantioselectivity models. arxiv.orgnih.govFaster identification of optimal catalysts, reducing experimental effort.
Reaction Optimization Bayesian optimization algorithms. researchgate.netEfficient optimization of reaction conditions for improved yield and selectivity.
Novel Catalyst Discovery Generative AI models. rsc.orgDesign of new, more efficient catalysts for asymmetric synthesis.

Exploration of Sustainable and Green Chemistry Pathways for Industrial Scalability

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. pharmacyjournal.orgnih.gov For the industrial-scale synthesis of this compound, several green chemistry approaches are being explored:

Biocatalysis: As mentioned earlier, the use of enzymes is a cornerstone of green chemistry, offering a biodegradable and highly selective catalytic system. researchgate.netmdpi.com

Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents such as water, ionic liquids, or deep eutectic solvents is a key area of research. pharmacyjournal.org

Continuous Flow Chemistry: Moving from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. umontreal.ca Continuous flow systems allow for precise control over reaction parameters and can facilitate catalyst recycling. wordpress.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. chiralpedia.com Asymmetric hydrogenation is an excellent example of an atom-economical reaction.

The following table highlights key green chemistry strategies applicable to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Use of Renewable Feedstocks Engineering microorganisms to produce the chiral alcohol from renewable sources.
Catalysis Employing highly efficient and recyclable catalysts, including biocatalysts. mdpi.com
Safer Solvents and Auxiliaries Utilizing water or other green solvents in the reaction. pharmacyjournal.org
Design for Energy Efficiency Operating reactions at ambient temperature and pressure, often possible with biocatalysis. researchgate.net

Identification of Novel Applications in Emerging Fields of Advanced Materials and Bioactive Compound Research

While this compound is primarily known as a chiral building block in the synthesis of pharmaceuticals, its potential applications in other areas are being explored.

Bioactive Compound Synthesis: The chiral nature of this alcohol makes it a valuable synthon for the creation of more complex bioactive molecules. nih.govijprt.org Its specific stereochemistry can be crucial for the biological activity of the final product. Research into new synthetic routes utilizing this chiral alcohol as a starting material could lead to the discovery of novel therapeutic agents.

Advanced Materials: Chiral molecules are of interest in materials science for their unique optical and electronic properties. While direct applications of this compound in advanced materials are not yet established, it could potentially be used as a chiral dopant in liquid crystals or as a monomer for the synthesis of chiral polymers.

The table below summarizes the potential future applications of this chiral compound.

Field of ApplicationPotential Role of this compound
Pharmaceuticals Key chiral intermediate for the synthesis of novel drugs. nih.govijprt.org
Agrochemicals Building block for the development of new, stereospecific pesticides and herbicides.
Materials Science Potential use as a chiral dopant or in the synthesis of chiral polymers.

Q & A

Q. How can the enantiomeric purity of (1R)-1-(2-chloro-4-fluorophenyl)ethan-1-ol be determined experimentally?

Enantiomeric purity is critical for chiral compounds. Methods include:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection. Retention time differences between enantiomers confirm purity.
  • Polarimetry : Measure optical rotation and compare to literature values. For example, the (1R)-enantiomer has a specific rotation dependent on solvent and concentration.
  • NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of signals for enantiomers in 1H^{1}\text{H} or 19F^{19}\text{F} NMR .

Q. What solvents are optimal for recrystallizing this compound?

Solubility parameters (e.g., XlogP = 2.2) suggest moderate polarity. Suitable solvents include:

  • Ethanol/Water Mixtures : High solubility in ethanol at elevated temperatures, with slow cooling to induce crystallization.
  • Dichloromethane/Hexane : For rapid precipitation via antisolvent methods. Monitor crystal formation via differential scanning calorimetry (DSC) to confirm polymorphic stability .

Q. How does steric hindrance from the 2-chloro-4-fluoro substituents influence reactivity in nucleophilic substitutions?

The bulky ortho-chloro group reduces accessibility to the hydroxyl group, slowing reactions like esterification or oxidation. For example:

  • Oxidation to Ketones : Requires strong oxidizing agents (e.g., Jones reagent) under controlled conditions.
  • Protection Strategies : Use bulky silyl protecting groups (e.g., TBDMS-Cl) to stabilize intermediates .

Advanced Research Questions

Q. What catalytic systems enable asymmetric synthesis of this compound with >95% ee?

Asymmetric reduction of prochiral ketones is a key route:

  • Metal Catalysts : Ru(II)-BINAP complexes for transfer hydrogenation of 2-chloro-4-fluorophenyl ethanone.
  • Biocatalysis : Alcohol dehydrogenases (e.g., ADH from Lactobacillus brevis) in aqueous-organic biphasic systems. Optimize pH (6.5–7.5) and cofactor regeneration (NADPH/glucose dehydrogenase) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., cytochrome P450).
  • Free Energy Calculations : MM-PBSA analysis quantifies binding affinities. The chloro and fluoro groups contribute to hydrophobic interactions and halogen bonding .

Q. What strategies mitigate racemization during derivatization of this compound?

Racemization risks arise in acidic/basic conditions. Solutions include:

  • Low-Temperature Reactions : Perform acylations at −20°C using mild bases (DMAP).
  • Enzymatic Catalysis : Lipases (e.g., CAL-B) for enantioselective ester formation in non-polar solvents (e.g., toluene) .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to validate experimental conditions?

Literature may conflict due to solvent purity or temperature variations. Standardize protocols:

  • Gravimetric Analysis : Saturate solvent with compound at 25°C, filter, and evaporate to measure dissolved mass.
  • Hansen Solubility Parameters : Compare experimental results with predicted values (δD, δP, δH) .

Q. Conflicting enantioselectivity in synthetic routes: How to optimize?

Screen reaction parameters systematically:

  • Catalyst Loading : Vary Ru-BINAP from 0.1–5 mol%.
  • Solvent Effects : Test polar aprotic (THF) vs. protic (MeOH) solvents. Use DoE (Design of Experiments) to identify critical factors .

Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular Weight174.60 g/mol
XlogP2.2
Hydrogen Bond Donors1
Topological Polar Surface Area20.2 Ų

Table 2. Synthetic Route Comparison

MethodYield (%)ee (%)Conditions
Ru-BINAP Hydrogenation8598H₂ (50 psi), EtOH, 40°C
Biocatalytic Reduction7299pH 7.0, 30°C, NADPH

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Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-1-(2-chloro-4-fluorophenyl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.